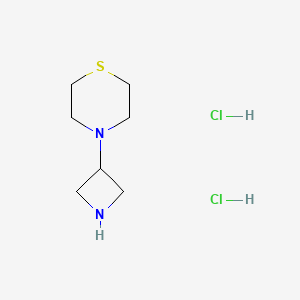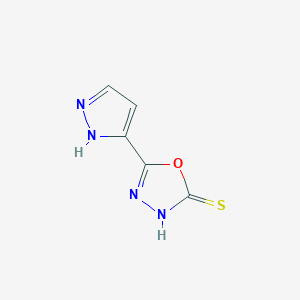
Euchrenone b1
Overview
Description
Euchrenone B1 is a prenylated isoflavone isolated from the roots of Euchresta japonica. It is a yellow powder with the molecular formula C30H34O5 and a molecular weight of 474.6 g/mol .
Mechanism of Action
Target of Action
Euchrenone b1 is a type of prenylated flavonoid . The primary target of this compound is the nuclear transcription factor PPARγ . PPARγ can modulate cell growth via proliferation and apoptosis-related mechanisms, making it a promising target in cancer therapy .
Mode of Action
This compound interacts with its target, PPARγ, as a partial agonist . This interaction leads to changes in the cell’s biochemical processes, potentially affecting cell growth and apoptosis .
Biochemical Pathways
It is known that prenylated flavonoids like this compound have the potential to interact with diverse cellular targets . Core targets were found to be enriched in the PI3K-Akt signaling pathway , indicating that this compound may be involved in cancer processes .
Pharmacokinetics
It is known that prenylated flavonoids, like this compound, possess higher lipid solubility, an affinity for the cell membrane, and gastrointestinal absorption capacity due to the presence of prenyl groups . These properties suggest that this compound may have good bioavailability.
Result of Action
Prenylated flavonoids like this compound show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
Biochemical Analysis
Cellular Effects
Prenylated flavonoids, a group to which Euchrenone b1 belongs, are known to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities
Molecular Mechanism
It is known that prenylated flavonoids, due to their lipid solubility and affinity for the cell membrane, have the potential to interact with diverse cellular targets
Metabolic Pathways
This compound, being a plant metabolite, is involved in the metabolic reactions of the plant kingdom
Preparation Methods
Synthetic Routes and Reaction Conditions
Euchrenone B1 can be synthesized through various synthetic routes. One common method involves the isolation of prenylisoflavones from the roots of Euchresta japonica using spectroscopic methods and chemical evidence . The specific reaction conditions for the synthesis of this compound typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Euchrenone B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified isoflavones with enhanced biological activities or altered chemical properties.
Scientific Research Applications
Euchrenone B1 has a wide range of scientific research applications, including but not limited to:
Comparison with Similar Compounds
Euchrenone B1 is unique among prenylated isoflavones due to its specific structure and properties. Similar compounds include Euchrenone B2 and Euchrenone B3, which are also isolated from the roots of Euchresta japonica . These compounds share similar chemical structures but differ in their specific biological activities and applications.
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-21-15-20(11-14-25(21)31)24-16-35-30-23(13-9-19(5)6)27(32)22(12-8-18(3)4)28(33)26(30)29(24)34/h7-9,11,14-16,31-33H,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANFZMBHZDAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B3089193.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3089194.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3089200.png)

![5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089210.png)
![6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089215.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)




